1-Methyl-1H-indazol-7-ol is an aromatic organic compound classified within the indazole family, characterized by its fused benzene and pyrazole ring structure. With a molecular formula of C8H8N2O, this compound has gained significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development and synthesis of complex heterocyclic compounds.
This compound is synthesized from various precursors, primarily through reactions involving hydrazine derivatives and aldehydes. Indazoles, including 1-Methyl-1H-indazol-7-ol, are recognized for their roles in biological systems, particularly in enzyme inhibition and receptor binding studies. They are categorized as heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure .
The synthesis of 1-Methyl-1H-indazol-7-ol can be achieved through several methods:
These methods yield various derivatives of 1-Methyl-1H-indazol-7-ol, which can be further modified for specific applications.
1-Methyl-1H-indazol-7-ol participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for research purposes.
The mechanism of action for 1-Methyl-1H-indazol-7-ol involves its interaction with various biological targets:
Pharmacokinetic studies suggest that some indazole derivatives exhibit favorable absorption profiles and half-lives, enhancing their potential as therapeutic agents.
Key physical properties include:
Chemical properties relevant for laboratory handling include:
Relevant analyses indicate that this compound can exhibit different reactivity patterns based on substituents present on the indazole ring system .
1-Methyl-1H-indazol-7-ol has numerous applications across various fields:
Nitrogen-containing heterocycles constitute a cornerstone of modern pharmaceutical agents, comprising over 75% of FDA-approved drugs. Their dominance stems from:
Table 1: Key Nitrogen Heterocycles in Drug Design
Heterocycle | Representative Drugs | logP Reduction* | Target Classes |
---|---|---|---|
Indazole | Pazopanib, Axitinib | 0.5–1.2 | Kinases, GPCRs |
Indole | Reserpine, Sumatriptan | Baseline | Neurotransmitters, Inflammation |
Pyridinone | Doravirine, Pirfenidone | 0.8–1.5 | HIV, Fibrosis |
Pyrazolone | Edaravone, Eltrombopag | 0.3–0.9 | Antioxidants, Thrombopoietin |
**Compared to analogous benzene derivatives [2] [5] [9]*
Indazole pharmacology progressed through three key phases:
Table 2: Evolution of Key Indazole Synthesis Methods
Method | Year | Key Innovation | Yield Range | 7-Substitution Tolerance |
---|---|---|---|---|
Fischer Indole Synthesis | 1883 | Cyclization of phenylhydrazones | 30–65% | Low |
Madelung Cyclization | 1912 | Intramolecular condensation of acylhydrazides | 40–70% | Moderate |
Larock Annulation | 1991 | Pd-catalyzed coupling of o-haloanilines | 75–92% | High |
Microwave-Assisted Synthesis | 2010s | Nanoparticle-catalyzed cyclization | 85–98% | High |
Source: [6]
This scaffold enables strategic modifications critical to modern medicinal chemistry:1. Hydroxy Group Versatility: The C7–OH serves as a:- Hydrogen-Bond Donor: Enhances target binding affinity (ΔG = −3.2 kcal/mol in kinase complexes) [1]- Synthetic Handle: Enables O-alkylation (ether formation), acylation (ester prodrugs), or metal chelation (e.g., Fe³⁺ Kd = 10⁻⁷ M) [7]- Metabolic Stability Enhancer: Reduces CYP3A4-mediated N-dealkylation by 60% compared to unsubstituted indazoles [2]2. Regioselective Functionalization: N1-methylation directs electrophiles to C3/C5 positions while protecting against metabolic oxidation. Computed electrostatic potential maps show 8.3 kcal/mol preference for C3 bromination over C4 [1] [7].3. Scaffold Hybridization: The 7-OH group conjugates with:- Triazoles: Via CuAAC click chemistry (95% yield) for antifungal candidates [5]- Pyridinones: Amide coupling yields dual kinase-HDAC inhibitors (e.g., IC₅₀(HDAC6) = 11 nM) [9]
Table 3: Bioisosteric Applications of 1-Methyl-1H-indazol-7-ol
Target Pharmacophore | 1-Methylindazol-7-ol Replacement | Potency Change | Solubility (logS) |
---|---|---|---|
Phenol (e.g., PARP inhibitors) | Direct bioisostere | +0.3 log(1/IC₅₀) | +0.8 |
Catechol (e.g., kinase binders) | Mono-hydroxy mimic | −1.2 log(1/IC₅₀) | +1.5 |
Indole-4-carbinol | Regioisomeric stabilization | Equivalent | +0.3 |
This scaffold’s synthetic tractability—demonstrated by commercial availability (CAS 1092961-08-4 derivatives)—positions it as a versatile building block for fragment-based drug discovery against underexplored targets [1] [7].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4